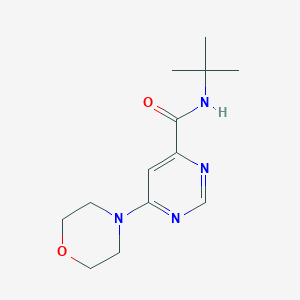

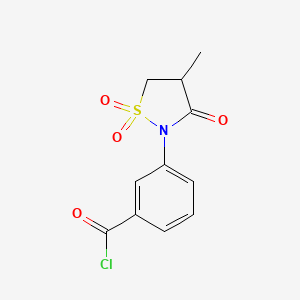

3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A study described the synthesis and activity evaluation of compounds similar to “3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride,” specifically focusing on imidazolidinetrionylsaccharin derivatives. These compounds were synthesized through several reaction steps, starting from 1-methyl-urea and oxalyl chloride, and were evaluated for their biological activities including plant response, insecticidal, and fungicidal effects.Molecular Structure Analysis

The molecular structure of this compound contains total 32 bond(s); 20 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 acyl halogenide(s) (aromatic) and 1 sulfonamide(s) (thio-/dithio-) .Scientific Research Applications

Synthesis and Activity Evaluation

A study described the synthesis and activity evaluation of compounds similar to "3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride," specifically focusing on imidazolidinetrionylsaccharin derivatives. These compounds were synthesized through several reaction steps, starting from 1-methyl-urea and oxalyl chloride, and were evaluated for their biological activities including plant response, insecticidal, and fungicidal effects (Jung et al., 2003).

UV Protection and Antimicrobial Applications

Another research explored thiazole azodyes containing sulfonamide moieties for their application in UV protection and antimicrobial treatment of cotton fabrics. These compounds, designed through a series of chemical reactions, demonstrated excellent UV protective and antibacterial properties, highlighting their potential in textile industry applications (Mohamed et al., 2020).

Complex Formation with Metals

Research on benzoylamido-substituted thiazoles and thiazolidines and their rhenium complexes revealed interesting aspects of complex formation. These compounds, obtained through cyclization reactions, formed neutral and cationic complexes with rhenium, showing potential applications in catalysis and material science (Gómez et al., 2016).

Antimicrobial Activity

A study focused on the antimicrobial activity of thiazolyl benzenesulfonamide-condensed 2,4-thiazolidinediones derivatives. These new compounds exhibited significant in vitro antibacterial and antituberculosis activity, suggesting their potential as lead molecules for developing new antimicrobial agents (Parekh et al., 2013).

Synthesis of Heterocycles

The synthesis of heterocycles, such as acetylthiadiazolines and alkylazothiazoles, from methylglyoxalyl chloride arylhydrazones demonstrates the versatility of these compounds in synthesizing a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Eweiss & Osman, 1980).

Properties

IUPAC Name |

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c1-7-6-18(16,17)13(11(7)15)9-4-2-3-8(5-9)10(12)14/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMATWJKOFMOZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)

![(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944680.png)

![2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B2944681.png)

![Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate](/img/structure/B2944682.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2944693.png)